2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone
Overview
Description
2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone is a white crystalline solid with high solubility in water. This compound is commonly used as a precursor in the synthesis of pesticides, such as glyphosate, and as an organic synthesis reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)phenyl ketone with sodium cyanate, followed by heating to produce the related triazole derivative. The final product is obtained through acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation and specific catalysts can enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions often involve halogenated aromatics and nitrogen anion intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Halogenated aromatics and nitrogen anion intermediates.
Major Products
The major products formed from these reactions include various triazole derivatives and amine compounds .
Scientific Research Applications
2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and as a structural optimization platform for drug design.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone involves interactions with molecular targets such as enzymes and receptors. The compound’s triazole ring interacts with amino acids in the active sites of enzymes, leading to various interactions like electrostatic interaction, hydrogen bonding, and van der Waals forces . These interactions contribute to its biological activity and effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: Synthesized for their potential pharmacological applications.
Uniqueness
2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone stands out due to its versatility in various chemical reactions and its wide range of applications in different fields. Its unique triazole structure allows for diverse interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10-12-9(13-14-10)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBKYOCZTUBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538878 | |
Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95095-69-5 | |
Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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